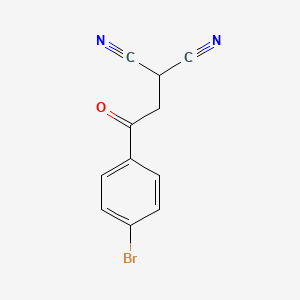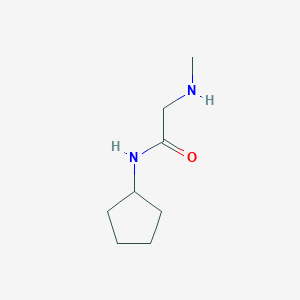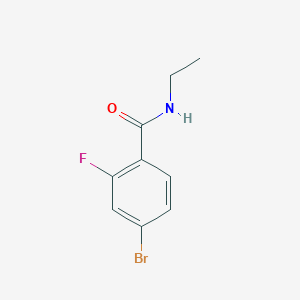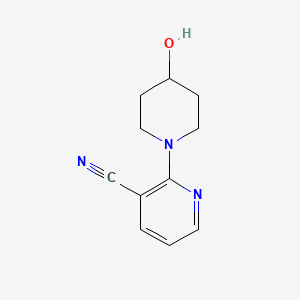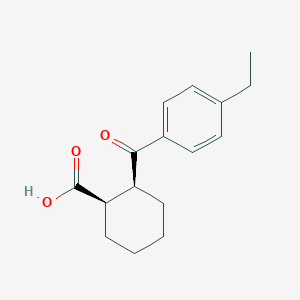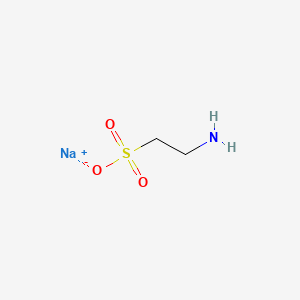
Sodium taurinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Several methods exist for synthesizing sodium taurinate. One notable cyclic process involves reacting ethylene oxide with sodium bisulfite and ammonium to obtain this compound. Excess ammonia is subsequently removed, and the resulting this compound is neutralized with sulfur dioxide or sulfurous acid to recover taurine. This process ensures a high yield of taurine production .
Chemical Reactions Analysis
Scientific Research Applications
1. Endothelial Cell Protection
Sodium taurinate, particularly in its form as taurine, demonstrates potential in modulating human endothelial cell death, especially in the context of apoptosis versus necrosis. It has been shown to significantly attenuate endothelial cell (EC) apoptosis and maintain EC function. This is particularly relevant in the amelioration of acute lung injury during systemic inflammatory response syndrome (Jiang-huai Wang et al., 1996).
2. Cognitive Function Improvement
Research indicates that taurine can mitigate memory impairment caused by various chemical agents in mice. This suggests a role for this compound in cognitive health, particularly in protecting against memory disruptions induced by substances like alcohol and pentobarbital (B. Vohra & Xiang Hui, 2000).
3. Cardiovascular Health
This compound has been studied for its effects on intracellular sodium activity in cardiac cells. An increase in intracellular taurine significantly reduced the intracellular sodium activity of isolated myocytes, suggesting a protective role in cardiovascular health (M. Suleiman et al., 1992).
4. Anticonvulsant Potential
Taurine derivatives have been explored for their anticonvulsant activity. Piperidino, benzamido, phthalimido, and phenylsuccinylimido derivatives of taurinamide showed effectiveness in this regard. This suggests potential applications of this compound in the development of anticonvulsant drugs (P. Kontro et al., 1983).
5. Neuroprotective Influence
Taurine has shown neuroprotective properties, especially in fluoride-induced biochemical and behavioral deficits in rats. This compound, therefore, might be useful in mitigating neurotoxicity via mechanisms like restoring acetylcholinesterase activity and antioxidant status (I. A. Adedara et al., 2017).
Properties
| 7347-25-3 | |
Molecular Formula |
C2H7NNaO3S |
Molecular Weight |
148.14 g/mol |
IUPAC Name |
sodium;2-aminoethanesulfonate |
InChI |
InChI=1S/C2H7NO3S.Na/c3-1-2-7(4,5)6;/h1-3H2,(H,4,5,6); |
InChI Key |
MDMBYMJYFDDMMO-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])N.[Na+] |
Canonical SMILES |
C(CS(=O)(=O)O)N.[Na] |
| 7347-25-3 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


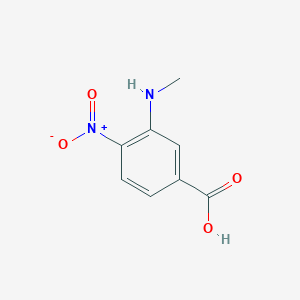
![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)
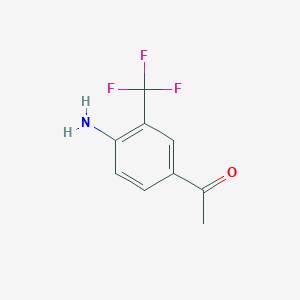
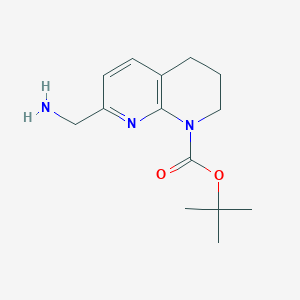
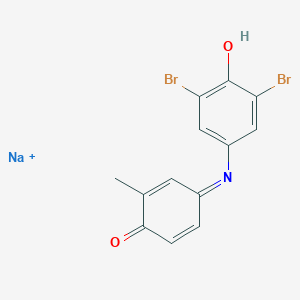
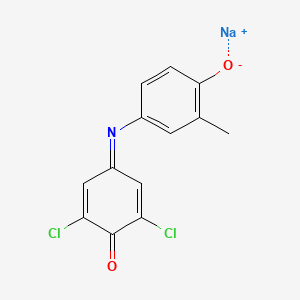
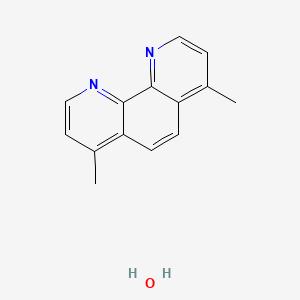

![3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1604093.png)
